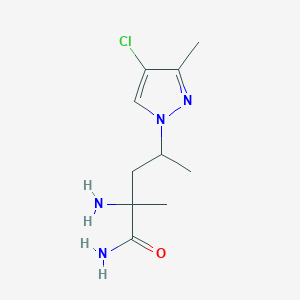
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-chloro-3-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with 4-chloro-3-methyl-2,4-pentanedione under acidic conditions.
Attachment of the Pyrazole Ring to the Pentanamide Backbone: The pyrazole ring is then attached to the 2-methylpentanamide backbone through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with 2-amino-2-methylpentanamide in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the amide group, potentially leading to the formation of hydrazine derivatives or amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives or amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting pyrazole-sensitive enzymes or receptors.
Agrochemicals: The compound may serve as a lead structure for the development of new pesticides or herbicides.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The pyrazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylpentanamide: Lacks the methyl group on the pyrazole ring.
2-Amino-4-(3-methyl-1H-pyrazol-1-yl)-2-methylpentanamide: Lacks the chlorine atom on the pyrazole ring.
2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)pentanamide: Lacks the methyl group on the pentanamide backbone.
Uniqueness
The presence of both the chlorine atom and the methyl group on the pyrazole ring, along with the methyl group on the pentanamide backbone, makes 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide unique. These substitutions can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H17ClN4O |
|---|---|
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-6(4-10(3,13)9(12)16)15-5-8(11)7(2)14-15/h5-6H,4,13H2,1-3H3,(H2,12,16) |
InChI-Schlüssel |
BSNJHSNMJJPUMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1Cl)C(C)CC(C)(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)

![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)





![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)
![Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B13634458.png)

